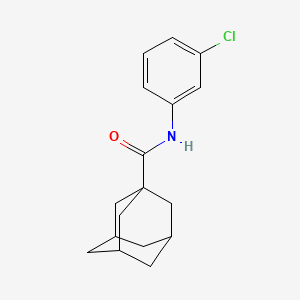
N-(3-chlorophenyl)-1-adamantanecarboxamide
Übersicht
Beschreibung
N-(3-chlorophenyl)-1-adamantanecarboxamide, commonly known as CL-220, is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of adamantane derivatives, which are known for their unique chemical and physical properties.
Wirkmechanismus
The exact mechanism of action of CL-220 is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the central nervous system. CL-220 has been shown to enhance the activity of GABA-A receptors, which are known to play a crucial role in the regulation of neuronal excitability and neurotransmission. Additionally, CL-220 has been found to inhibit the activity of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
CL-220 has been reported to exhibit a range of biochemical and physiological effects in preclinical studies. It has been found to reduce the release of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, which are implicated in the pathogenesis of various inflammatory disorders. Moreover, CL-220 has been shown to increase the levels of endogenous opioids such as enkephalins and endorphins, which are known to play a crucial role in pain modulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CL-220 is its potent analgesic activity, which makes it a valuable tool for the study of pain mechanisms in preclinical models. Additionally, CL-220 has a relatively low toxicity profile, which makes it a safer alternative to other analgesic drugs such as opioids. However, one of the limitations of CL-220 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on CL-220. One of the potential applications of CL-220 is in the development of novel drugs for the treatment of epilepsy and neuropathic pain. Moreover, further studies are needed to elucidate the exact mechanism of action of CL-220 and to identify its molecular targets in the central nervous system. Additionally, the development of more efficient synthesis methods and purification techniques for CL-220 could facilitate its widespread use in scientific research.
Conclusion
In conclusion, CL-220 is a novel synthetic compound that has shown promising results in various fields of research. Its potent analgesic, anti-inflammatory, and anticonvulsant activities make it a valuable tool for the study of pain mechanisms and neurological disorders. Further research is needed to fully understand the mechanism of action of CL-220 and to identify its potential applications in the development of novel drugs.
Wissenschaftliche Forschungsanwendungen
CL-220 has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. It has been reported to exhibit potent analgesic, anti-inflammatory, and anticonvulsant activities in preclinical studies. Moreover, CL-220 has been found to modulate the activity of ion channels and receptors in the central nervous system, making it a potential candidate for the development of novel drugs for the treatment of various neurological disorders such as epilepsy and neuropathic pain.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c18-14-2-1-3-15(7-14)19-16(20)17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEPCGATVXVIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantanecarboxamide, N-(3-chlorophenyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



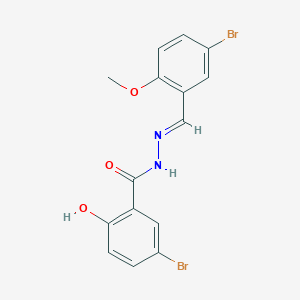




![1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3837320.png)
![4-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3837328.png)
![1-[3-(4-isopropylphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3837330.png)
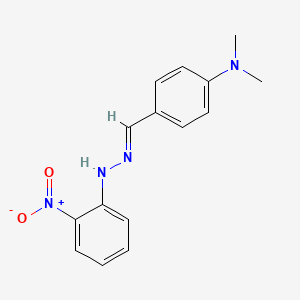

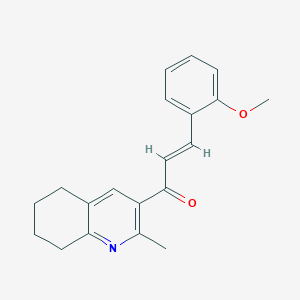

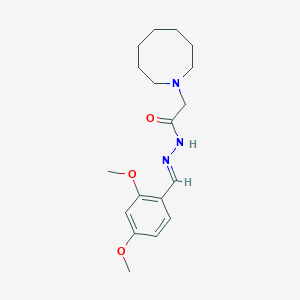
![ethyl 4-{[3-(acetylamino)-2,2-dinitropropyl]amino}benzoate](/img/structure/B3837376.png)